2,5-di-1-adamantyl-1,3,4-thiadiazole
Overview
Description
The compound “2,5-di-1-adamantyl-1,3,4-thiadiazole” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a well-known heterocyclic nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
1,3,4-thiadiazole derivatives are mainly synthesized from acylhydrazines and thiohydrazines . The cyclization of acylhydrazines gives 1,3,4-thiadiazole . The commonly used acylhydrazines are N,N’-diacylhyrazines and monoacylhydrazines . The thiohydrazines used for the synthesis of 1,3,4-thiadiazole are thiosemicarbazide, thiocarbazide, bithioureas, thioacylhydrazines .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity . They occur in four isomeric forms in the nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives have been evaluated for antifungal activity against several clinical isolates of Candida albicans .Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole derivatives is diverse and depends on the specific derivative and its biological activity. For example, some drugs containing 1,3,4-thiadiazole nucleus such as acetazolamide and methazolamide exert their action by inhibition of the enzyme carbonic anhydrase .
Future Directions
The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Future research could focus on the structural modifications on different thiadiazole derivatives for various pharmacological activities . The development of new procedures and efficient synthesis of biological molecules are necessary and inevitable in chemistry, pharmacology, and biology .
Properties
IUPAC Name |
2,5-bis(1-adamantyl)-1,3,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2S/c1-13-2-15-3-14(1)8-21(7-13,9-15)19-23-24-20(25-19)22-10-16-4-17(11-22)6-18(5-16)12-22/h13-18H,1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPHOCVCENPQIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)C56CC7CC(C5)CC(C7)C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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